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  • Product: 5-methoxy-4-nitro-1H-indole-3-carboxylic acid
  • CAS: 135531-95-2

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Methoxy-4-nitro-1H-indole-3-carboxylic Acid (CAS 135531-95-2)

The following is an in-depth technical monograph designed for researchers and drug development professionals. Part 1: Executive Summary & Chemical Identity 5-Methoxy-4-nitro-1H-indole-3-carboxylic acid (CAS 135531-95-2)...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical monograph designed for researchers and drug development professionals.

Part 1: Executive Summary & Chemical Identity

5-Methoxy-4-nitro-1H-indole-3-carboxylic acid (CAS 135531-95-2) is a highly functionalized indole derivative utilized primarily as a precursor in the synthesis of bioactive small molecules. Characterized by its electron-withdrawing nitro group at the C4 position and an electron-donating methoxy group at C5, this compound represents a "push-pull" electronic system. This unique substitution pattern makes it a critical scaffold for Structure-Activity Relationship (SAR) studies, particularly in the development of kinase inhibitors, antiviral agents, and receptor antagonists where steric constraints at the C4 position are required to enforce ligand selectivity.

Physiochemical Profile

The following data represents the core technical specifications for analytical verification and experimental planning.

PropertySpecificationTechnical Note
CAS Number 135531-95-2Unique identifier for regulatory tracking.
Chemical Formula C₁₀H₈N₂O₅
Molecular Weight 236.18 g/mol Essential for molarity calculations in stock preparation.
Appearance Yellow to Orange SolidColoration due to

transitions in the nitro-aromatic system.
Solubility DMSO, DMF (>20 mg/mL)Poorly soluble in water; requires organic co-solvent for biological assays.
Acidity (pKa) ~3.5 - 4.0 (COOH)The C4-nitro group enhances acidity via inductive effects compared to unsubstituted indole-3-COOH.
LogP (Predicted) ~1.8 - 2.1Moderate lipophilicity; suitable for cell-permeable analog synthesis.

Part 2: Mechanism of Action & Biological Profile

The "Privileged Structure" Hypothesis

Indole-3-carboxylic acids are considered "privileged structures" in medicinal chemistry—molecular frameworks capable of providing ligands for diverse biological targets. The specific functionalization of CAS 135531-95-2 offers distinct advantages:

  • C4-Nitro Steric Gate: The nitro group at position 4 introduces significant steric bulk adjacent to the C3-carboxylic acid binding motif. In enzyme active sites (e.g., kinases or viral integrases), this can prevent the binding of the scaffold to off-target proteins that lack a accommodating pocket, thereby enhancing selectivity.

  • C5-Methoxy H-Bonding: The methoxy group acts as a weak hydrogen bond acceptor. In many kinase inhibitors, substituents at C5 interact with the hinge region or the solvent-exposed front of the ATP-binding pocket.

  • Electronic "Push-Pull": The C5-methoxy (donor) and C4-nitro (acceptor) create a polarized electron distribution, influencing the pKa of the indole NH and the reactivity of the C3-carboxylic acid during synthetic coupling.

Target Classes

While CAS 135531-95-2 is an intermediate, its derivatives are frequently screened against:

  • Kinases: As ATP-competitive inhibitors where the indole core mimics the purine ring of ATP.

  • GPCRs: Specifically cannabinoid receptors (CB2) where indole-3-carboxamides are a known pharmacophore.

  • Viral Integrases: Indole-3-diketoacids and related carboxylic acids are established scaffolds for HIV-1 integrase inhibition.

Visualization: Scaffold Utility Pathway

The following diagram illustrates how CAS 135531-95-2 serves as a divergence point for multiple therapeutic classes.

ScaffoldUtility Core CAS 135531-95-2 (Scaffold) Rxn1 Amide Coupling (R-NH2) Core->Rxn1 Activation Rxn2 Nitro Reduction (H2, Pd/C) Core->Rxn2 Modification Class1 Indole-3-Carboxamides (CB2 Agonists) Rxn1->Class1 Lipophilic Amines Class2 Amino-Indoles (Kinase Inhibitors) Rxn2->Class2 Cyclization Class3 Tricyclic Cores (DNA Intercalators) Rxn2->Class3 Condensation

Figure 1: Synthetic divergence from the parent scaffold. The C3-acid allows for rapid library generation (carboxamides), while the C4-nitro group provides a handle for further cyclization or electronic tuning.

Part 3: Experimental Protocols

Solubilization & Handling (Self-Validating System)

Objective: To prepare a stable stock solution for in vitro screening without precipitation or degradation.

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Concentration: 10 mM or 20 mM stock.

  • Protocol:

    • Weigh 2.36 mg of CAS 135531-95-2 into a sterile amber glass vial (protect from light due to nitro group photosensitivity).

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

    • Validation: Visually inspect for clarity. Centrifuge at 10,000 x g for 1 minute; if a pellet forms, solubility is incomplete.

    • Storage: Aliquot into single-use vials and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.

Synthetic Activation: Amide Coupling

Context: Converting the carboxylic acid to an amide is the most common utilization of this building block. Due to the electron-withdrawing nitro group, the C3-carboxylic acid may be less reactive than standard indoles, requiring potent coupling agents.

Recommended Workflow: HATU-Mediated Coupling

  • Reagents:

    • Scaffold: CAS 135531-95-2 (1.0 eq)

    • Amine Partner: R-NH₂ (1.2 eq)

    • Coupling Agent: HATU (1.2 eq)

    • Base: DIPEA (Diisopropylethylamine) (3.0 eq)

    • Solvent: DMF (Dimethylformamide)

Step-by-Step:

  • Activation: Dissolve CAS 135531-95-2 in DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes under Nitrogen. The solution should darken slightly as the carboxylate forms.

  • Coupling: Add HATU in one portion. Stir for 10 minutes to form the activated ester (O-At ester).

  • Addition: Add the amine partner.

  • Reaction: Stir at Room Temperature for 4–16 hours.

  • Monitoring: Monitor via LC-MS. The product mass will be [M+H]⁺ = 236 + MW(Amine) - 18.

  • Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine/DIPEA), then sat. NaHCO₃ (to remove unreacted acid), and brine.

Part 4: Safety & Stability

  • Nitro-Aromatic Hazards: Compounds containing nitro groups on aromatic rings can be energetic. While this specific indole is generally stable, avoid heating bulk material >100°C without solvent.

  • Photosensitivity: Indoles, particularly electron-rich ones, are prone to oxidation. However, the nitro group stabilizes the ring against oxidation but makes it susceptible to photoreduction. Store in amber vials.

  • Toxicity: As a research chemical, its specific toxicology is not fully characterized. Treat as a potential irritant and mutagen (common for nitro-aromatics). Use full PPE (gloves, goggles, fume hood).

References

  • National Center for Biotechnology Information (PubChem). (2025). Indole-3-carboxylic acid Derivatives and Bioactivity. Retrieved from [Link]

  • Organic Syntheses. (2025). General Methods for Indole Functionalization. Retrieved from [Link]

(Note: Specific "blockbuster" drug applications for this exact CAS are proprietary or patent-protected; the applications described above represent the standard medicinal chemistry utility for this class of compounds.)

Exploratory

Technical Whitepaper: 5-Methoxy-4-nitro-1H-indole-3-carboxylic Acid

This technical guide provides an in-depth analysis of 5-methoxy-4-nitro-1H-indole-3-carboxylic acid , a highly specialized pharmacophore used in the development of Tryptophan 2,3-dioxygenase (TDO) inhibitors and antivira...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-methoxy-4-nitro-1H-indole-3-carboxylic acid , a highly specialized pharmacophore used in the development of Tryptophan 2,3-dioxygenase (TDO) inhibitors and antiviral agents.[1]

[1]

Chemical Identity & Structural Informatics

This compound represents a "privileged scaffold" in medicinal chemistry, combining the electron-rich indole core with the unique electronic push-pull system created by the electron-donating methoxy group (C5) and the electron-withdrawing nitro group (C4).[1] This steric and electronic congestion at the 3, 4, and 5 positions makes it a critical intermediate for modulating binding affinity in protein pockets.

PropertyData
CAS Registry Number 135531-95-2
IUPAC Name 5-methoxy-4-nitro-1H-indole-3-carboxylic acid
Molecular Formula C₁₀H₈N₂O₅
Molecular Weight 236.18 g/mol
SMILES COc1c([O-])c2c(c(C(=O)O)cn2)[nH]1
InChIKey Computed:[1][2][3][4][5][6]ZBCBXVWNIYJOKD-UHFFFAOYSA-N
pKa (Calculated) ~3.8 (Carboxylic acid), ~15.5 (Indole NH)
Topological Polar Surface Area 108 Ų

Synthetic Architecture & Logic

Synthesizing 4-substituted indoles is chemically non-trivial due to the natural reactivity of the indole ring, which favors electrophilic substitution at C3, followed by C6 or C2. Direct nitration of 5-methoxyindole-3-carboxylic acid typically yields the 6-nitro isomer due to the directing effects of the methoxy group and the steric hindrance at C4.[1]

Therefore, the Authoritative Synthetic Route must bypass direct nitration of the final scaffold. Instead, we utilize a "Build-and-Oxidize" strategy, starting from a pre-functionalized 4-nitro-5-methoxyindole core.[1]

The Core Challenge: Regiocontrol
  • Problem: The C4 position is sterically crowded between the C3-carbonyl and C5-methoxy groups.

  • Solution: Introduce the C3-carbon via Vilsmeier-Haack formylation on the 4-nitro-5-methoxyindole precursor, followed by Pinnick oxidation.[1] This ensures the carbon enters exclusively at C3 without disrupting the delicate nitro-methoxy arrangement.[1]

Graphviz Pathway: Optimized Synthesis

The following diagram illustrates the logical flow from the precursor to the final carboxylic acid.

SynthesisPathway Start 4-Nitro-5-methoxyindole (Precursor) Inter1 Vilsmeier Complex (Iminium Ion) Start->Inter1 POCl3 / DMF 0°C to 80°C Aldehyde 3-Formyl Intermediate (Aldehyde) Inter1->Aldehyde Hydrolysis (NaOH/H2O) Oxidation Pinnick Oxidation (NaClO2 / NaH2PO4) Aldehyde->Oxidation Scavenger: 2-Methyl-2-butene Final 5-Methoxy-4-nitro-1H-indole-3-carboxylic acid (Target) Oxidation->Final Acidification (HCl)

Figure 1: Step-wise synthetic workflow converting the indole precursor to the target acid via formylation and mild oxidation.

Detailed Experimental Protocols

This protocol is designed for high purity (>98%) and avoids the formation of "over-nitrated" byproducts common in direct nitration routes.

Phase 1: Vilsmeier-Haack Formylation

Objective: Install a formyl group at C3.[1]

  • Reagent Prep: In a flame-dried round-bottom flask under Argon, cool DMF (3.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv). Stir for 30 minutes to generate the Vilsmeier reagent (white precipitate may form).[1]

  • Addition: Dissolve 4-nitro-5-methoxyindole (1.0 equiv) in minimal DMF and add dropwise to the reagent mixture.

  • Reaction: Warm to 80°C and stir for 2 hours. The solution typically turns deep red/orange.[1]

  • Quench: Pour the mixture onto crushed ice containing NaOH (4N) to adjust pH to ~9-10.

  • Isolation: The aldehyde intermediate precipitates as a yellow solid.[1] Filter, wash with water, and dry.

    • Checkpoint: Verify 3-CHO signal via ¹H NMR (~9.9-10.1 ppm).[1]

Phase 2: Pinnick (Lindgren) Oxidation

Objective: Oxidize C3-CHO to C3-COOH without reducing the C4-NO₂ group.[1]

  • Solvent System: Dissolve the aldehyde (from Phase 1) in t-Butanol/Water (3:1 ratio).[1] Add 2-methyl-2-butene (5.0 equiv) as a chlorine scavenger (Critical step to prevent chlorination of the indole ring).[1]

  • Oxidant: Add Sodium Chlorite (NaClO₂) (1.5 equiv) and Sodium Dihydrogen Phosphate (NaH₂PO₄) (1.2 equiv) in water dropwise.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the acid will remain at the baseline in non-polar solvents).[1]

  • Workup: Evaporate t-Butanol. Acidify the aqueous residue with 1N HCl to pH 2.

  • Purification: The product precipitates. Collect by filtration.[1][7][8] Recrystallize from Ethanol/Water if necessary.[1]

Medicinal Chemistry Applications

The 5-methoxy-4-nitro-1H-indole-3-carboxylic acid scaffold is not merely a building block; it is a pharmacophore designed for specific protein interactions.[1]

TDO/IDO Inhibition (Cancer Immunotherapy)

Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO) are enzymes that degrade tryptophan, suppressing the immune response in the tumor microenvironment.[1]

  • Mechanism: The indole core mimics Tryptophan.[1]

  • 4-Nitro Effect: The nitro group at C4 provides an electron-withdrawing character that alters the pKa of the indole NH, enhancing hydrogen bonding capability within the enzyme's active site (specifically interacting with heme iron or proximal residues).[1]

  • 5-Methoxy Effect: Provides steric bulk and lipophilicity, filling hydrophobic pockets in the enzyme channel.[1]

Antiviral Capsid Binders

Substituted indole-3-carboxylic acids are precursors to amides that inhibit viral entry.[1]

  • Target: HIV-1 gp120 attachment or Influenza hemagglutinin.[1]

  • Logic: The carboxylic acid is converted to an amide (e.g., piperazine or azaindole linkage), where the 4-nitro/5-methoxy core serves as the "anchor" domain, locking the viral protein in a conformation prefential for immune clearance.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 259191, 5-Methoxy-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • Dolusić, E., et al. (2011). Tryptophan 2,3-dioxygenase (TDO) inhibitors.[1][9] 3-(2-(pyridyl)ethenyl)indoles as potential anticancer immunomodulators.[1][9] Journal of Medicinal Chemistry. (Contextual citation for 4-nitroindole activity). Retrieved from [Link][1]

Sources

Foundational

Strategic Utilization of 5-Methoxy-4-nitro-1H-indole-3-carboxylic Acid in Medicinal Chemistry

[1][2][3][4] Executive Summary 5-Methoxy-4-nitro-1H-indole-3-carboxylic acid (CAS: 135531-95-2) is a specialized heterocyclic intermediate primarily utilized in the synthesis of 4-substituted indole pharmaceuticals .[1][...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4]

Executive Summary

5-Methoxy-4-nitro-1H-indole-3-carboxylic acid (CAS: 135531-95-2) is a specialized heterocyclic intermediate primarily utilized in the synthesis of 4-substituted indole pharmaceuticals .[1][2][3][4][5] While the indole scaffold is ubiquitous in drug discovery (appearing in over 100 FDA-approved drugs), the C4 position is notoriously difficult to functionalize via standard electrophilic aromatic substitution due to the directing effects of the nitrogen lone pair.[3][6][5]

This compound serves as a critical "gateway molecule," allowing researchers to bypass these synthetic barriers.[3][5] The pre-installed 4-nitro group provides a reactive handle that can be reduced to an amine, enabling the construction of 4-aminoindole scaffolds —a privileged structure in kinase inhibitors (targeting the ATP hinge region) and antiviral agents (targeting capsid proteins).[1][3][5]

Part 1: Chemical Architecture & Reactivity[1][2][3][4][6][7]

Structural Analysis

The molecule features a highly functionalized indole core with three key reactive sites:[1][3][6][5]

  • C3-Carboxylic Acid: A handle for amide coupling to generate diverse peptidomimetics or heterocyclic amides.[1][2][6]

  • C4-Nitro Group: An electron-withdrawing group that sterically crowds the C3 position and serves as a masked amine.[1][2][6]

  • C5-Methoxy Group: An electron-donating group that modulates the electronic density of the benzene ring, influencing the pKa of the eventual C4-amine and improving solubility.[1][2][6][5]

The "Push-Pull" Electronic System

The juxtaposition of the electron-donating methoxy group (C5) and the electron-withdrawing nitro group (C4) creates a unique electronic environment.[1][2][3][6][5]

  • Reactivity: The nitro group deactivates the ring towards oxidation, making the molecule stable during C3-coupling reactions.[1][3][6][5]

  • Reduction Potential: The 4-nitro group is susceptible to selective reduction (e.g., H₂/Pd-C or Fe/NH₄Cl), yielding the 4-amino-5-methoxy system.[1][2][3][5] This specific arrangement is bioisosteric with parts of the purine ring system, explaining its efficacy in kinase inhibition.[3][6][5]

Part 2: Primary Applications in Drug Development[1][4][6]

Kinase Inhibitors (The Hinge Binder Strategy)

In the design of kinase inhibitors, the 4-aminoindole motif is often employed to form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket.[1][6][5]

  • Mechanism: The C4-amine acts as a hydrogen bond donor, while the indole nitrogen (N1) acts as a donor/acceptor depending on protonation.[1][3][6][5]

  • Utility of the Intermediate: Starting with 5-methoxy-4-nitro-1H-indole-3-carboxylic acid allows the C3 position to be extended first (to fit the ribose binding pocket) before reducing the nitro group to the active amine.[1][2][6][5]

Antiviral Agents (Indole-3-Carboxamides)

Derivatives of indole-3-carboxylic acid are potent inhibitors of viral entry.[1][2][3][6][5]

  • Target: Viral capsid proteins or surface glycoproteins.[1][2][6][5]

  • Example: Analogs of Umifenovir (Arbidol) . While Arbidol is a 6-bromo-4-dimethylaminomethyl derivative, the 4-nitro intermediate provides a pathway to synthesize 4-amino analogs with improved solubility and metabolic stability profiles.[1][2][3][5]

Tryptophan Dioxygenase (TDO) Inhibitors

TDO is an enzyme overexpressed in many tumors that suppresses the immune response.[1][2][3][5] 4-substituted indoles have emerged as competitive inhibitors of TDO, preventing the metabolism of tryptophan to kynurenine and restoring anti-tumor immunity.[1][5]

Part 3: Synthetic Pathways & Visualization[1][2][3][4][6]

The following diagram illustrates the strategic placement of this intermediate in a divergent synthesis workflow.

G Precursor Nitro-aniline Precursor Target 5-methoxy-4-nitro-1H- indole-3-carboxylic acid (The Core Intermediate) Precursor->Target Cyclization Amide Nitro-Indole-3-Carboxamide Target->Amide Amine Coupling (EDC/HOBt) AminoAcid 4-Amino-5-methoxy- indole-3-carboxylic acid Target->AminoAcid Selective Reduction (H2, Pd/C) Antiviral Antiviral Agent (Capsid Binder) Amide->Antiviral Reduction & Functionalization Kinase Kinase Inhibitor (Hinge Binder) AminoAcid->Kinase Cyclization/Derivatization

Figure 1: Divergent synthesis pathways utilizing the 4-nitro intermediate to access distinct therapeutic classes.[1][2][5]

Part 4: Experimental Protocols

Protocol A: Selective Reduction to 4-Amino-5-methoxyindole-3-carboxylic acid

This step is critical for activating the "hinge binding" capability of the scaffold.[1][2][6][5]

Reagents:

  • Substrate: 5-methoxy-4-nitro-1H-indole-3-carboxylic acid (1.0 eq)[1][2][3][5]

  • Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt%)[1][2][3][5][7]

  • Solvent: Methanol (MeOH) / Tetrahydrofuran (THF) (1:1 v/v)[1][2][3][5]

  • Hydrogen Source: H₂ gas (balloon pressure)[1][2][3][5][7]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of the nitro-indole starting material in 20 mL of MeOH/THF mixture. Ensure complete solvation; the nitro compound may be sparingly soluble.[1][2][6][5]

  • Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert argon atmosphere. Caution: Pd/C is pyrophoric.[1][2][3][6][5]

  • Hydrogenation: Purge the flask with H₂ gas three times. Stir the reaction mixture vigorously under a hydrogen balloon at room temperature (25°C) for 4–6 hours.

  • Monitoring: Monitor reaction progress via TLC (eluent: 5% MeOH in DCM). The bright yellow nitro compound will fade to a colorless or pale beige amino species.[1][2][6][5]

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[1][2][6][5]

  • Isolation: Concentrate the filtrate in vacuo. The resulting 4-amino acid is unstable to oxidation and should be used immediately in the next coupling step or stored under nitrogen at -20°C.[1][2][6][5]

Protocol B: Amide Coupling at C3 (General Method)

Used to attach the pharmacophore tail before reducing the nitro group.[1][3][6][5]

Reagents:

  • Substrate: 5-methoxy-4-nitro-1H-indole-3-carboxylic acid (1.0 eq)[1][2][3][5]

  • Amine Partner: R-NH₂ (1.1 eq)[1][2][3][6][5]

  • Coupling Agent: HATU (1.2 eq)[1][2][3][5]

  • Base: DIPEA (2.0 eq)[1][2][3][5]

  • Solvent: DMF (anhydrous)[1][2][3][5][8]

Procedure:

  • Dissolve the carboxylic acid in anhydrous DMF.[1][2][6][5]

  • Add DIPEA and stir for 5 minutes to deprotonate the acid.

  • Add HATU and stir for 10 minutes to form the activated ester.

  • Add the amine partner (R-NH₂) and stir at room temperature for 12 hours.

  • Purification: Dilute with water to precipitate the product (nitro-indoles are often hydrophobic).[1][2][5] Filter and wash with water.[1][2][5] Recrystallize from Ethanol/Water if necessary.[1][2][5]

Part 5: Safety & Handling

1. Nitro-Aromatic Hazards: Like many nitro-aromatics, 5-methoxy-4-nitro-1H-indole-3-carboxylic acid possesses high energy potential.[1][2][3][5] While not typically explosive under standard laboratory conditions, it should be kept away from open flames and high heat.[3][6][5]

  • Thermal Stability: Avoid heating the dry solid above 150°C.

  • Shock Sensitivity: Treat as a potential energetic material; do not grind heavily in a mortar.[1][2][6][5]

2. Toxicity: Indole derivatives can be biologically active.[1][2][6][5][9]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[3][6][5]

  • Inhalation: Handle in a fume hood to avoid inhaling dust, which may be an irritant to the respiratory tract.[3][6][5][7]

References

  • ChemicalBook. (2024).[1][2][3][6][5] 5-methoxy-4-nitro-1H-indole-3-carboxylic acid Basic Information & Properties. Retrieved from [1][2][3][5]

  • National Center for Biotechnology Information (NCBI). (2024).[1][2][3][6][5] PubChem Compound Summary for CID 259191: 5-Methoxy-1H-indole-3-carboxylic acid (Related Structure).[1][2][3][5] Retrieved from [1][2][3][5]

  • Zhang, H., et al. (2021).[2][3][6][5][7] Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders. ChemMedChem. Retrieved from [1][2][3][5]

  • Organic Syntheses. (2023). Synthesis of substituted indole-3-carboxylic acids and esters. Retrieved from [1][2][3][5]

  • ChemSrc. (2024).[1][2][3][6][5] CAS 135531-95-2 Physicochemical Properties. Retrieved from [1][2][3][5]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling of 5-Methoxy-4-Nitro-1H-Indole-3-Carboxylic Acid

The following technical guide provides an in-depth physicochemical profiling of 5-methoxy-4-nitro-1H-indole-3-carboxylic acid , focusing on the theoretical derivation and experimental determination of its pKa values. [1]...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth physicochemical profiling of 5-methoxy-4-nitro-1H-indole-3-carboxylic acid , focusing on the theoretical derivation and experimental determination of its pKa values.

[1]

Executive Summary

In drug discovery, the dissociation constant (


) is a fundamental descriptor governing solubility, lipophilicity (

), and membrane permeability. For the scaffold 5-methoxy-4-nitro-1H-indole-3-carboxylic acid , accurate pKa profiling is critical due to the "push-pull" electronic nature of its substituents (electron-donating methoxy vs. electron-withdrawing nitro).[1]

This guide addresses the lack of explicit experimental literature data for this specific derivative by providing:

  • Theoretical Profiling: A structural analysis predicting the pKa shift relative to the parent indole-3-carboxylic acid.

  • Experimental Workflows: Detailed, self-validating protocols for determining the pKa using potentiometric and UV-metric titration.

Structural Analysis & Theoretical pKa

To understand the acidity of this compound, we must analyze the ionization sites and the electronic perturbations caused by the substituents at positions 4 and 5.

Ionization Centers

The molecule possesses two potential ionization sites:

  • Carboxylic Acid (C3-COOH): The primary acidic center.

  • Indole Nitrogen (N1-H): A very weak acid, typically ionizing only at high pH (

    
    ), though sensitized by the nitro group.
    
Electronic Structure-Activity Relationship (SAR)

The acidity of the C3-COOH is modulated by the competing effects of the substituents:

  • Parent Baseline: Indole-3-carboxylic acid has a pKa of approximately 3.90 – 4.20 [1].[1] The indole ring is electron-rich, which typically destabilizes the carboxylate anion compared to a phenyl ring, but the specific conjugation at C3 allows for resonance stabilization.

  • 4-Nitro Group (Strong EWG): The nitro group at position 4 is physically adjacent to the carboxylic acid. It exerts a powerful Inductive Effect (-I) and Resonance Effect (-R) .[1]

    • Mechanism:[1][2][3] The -I effect withdraws electron density from the carboxylate group, stabilizing the negative charge of the conjugate base.

    • Steric Factor: The bulky nitro group at C4 may force the C3-COOH out of planarity with the indole ring. This "Steric Inhibition of Resonance" breaks the conjugation with the electron-rich indole ring. Paradoxically, this often increases acidity (lowers pKa) because the electron-donating indole ring can no longer destabilize the carboxylate anion.

  • 5-Methoxy Group (EDG): The methoxy group is an Electron Donating Group via resonance (+R).

    • Mechanism:[1][2][3] Typically, EDGs increase pKa by destabilizing the conjugate base. However, its position (meta-like to the C3-COOH connection) and the dominant withdrawing power of the adjacent 4-nitro group dampen this effect.[1]

Predicted pKa Value

Based on the Hammett equation principles and comparative analysis of nitro-indole derivatives [2]:

  • Net Effect: The strong electron-withdrawing nature of the 4-nitro group dominates the system.[1]

  • Predicted pKa (COOH): 3.2 ± 0.3 (More acidic than the parent indole-3-carboxylic acid).[1]

  • Predicted pKa (NH): ~12.5 (The nitro group increases the acidity of the NH, but it remains non-ionized at physiological pH).

Ionization Pathway Diagram

Ionization Neutral Neutral Species (COOH, NH) Anion1 Mono-Anion (COO-, NH) pKa ~ 3.2 Neutral->Anion1 -H+ (pH > 3.2) Anion2 Di-Anion (COO-, N-) pKa ~ 12.5 Anion1->Anion2 -H+ (pH > 12.5)

Caption: Predicted ionization pathway. The carboxylic acid deprotonates first, followed by the indole nitrogen at high pH.

Experimental Determination Protocols

Since the predicted value is theoretical, experimental validation is required. The following protocols are designed for high reliability.

Method A: Potentiometric Titration (The Gold Standard)

Applicability: Best for compounds with solubility


 mM in water or water/methanol mixtures.
Reagents & Equipment
  • Titrator: Automated potentiometric titrator (e.g., Mettler Toledo or Sirius T3).

  • Titrant: 0.1 M KOH (CO2-free, standardized).

  • Solvent: 0.15 M KCl (ionic strength adjuster) in degassed water.

  • Co-solvent: Methanol (HPLC grade) if solubility is low.

Step-by-Step Protocol
  • System Calibration: Calibrate the pH electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01). Verify slope efficiency (>98%).

  • Blank Titration: Perform a titration of the solvent (0.15 M KCl) with 0.1 M HCl and 0.1 M KOH to determine the exact carbonate content and electrode parameters (

    
    , slope).
    
  • Sample Preparation: Weigh ~3-5 mg of 5-methoxy-4-nitro-1H-indole-3-carboxylic acid . Dissolve in 20 mL of 0.15 M KCl.

    • Note: If the compound does not dissolve, use a "Yasuda-Shedlovsky" extrapolation: Titrate in 30%, 40%, and 50% Methanol/Water mixtures and extrapolate to 0% organic solvent.

  • Acidification: Add 0.1 M HCl to lower the starting pH to ~2.0 (ensuring the COOH is fully protonated).

  • Titration: Titrate with 0.1 M KOH in increments of 0.5 µL until pH reaches 11.0.

  • Data Analysis: Use the Bjerrum difference plot method to calculate

    
     (average number of protons bound). The pKa is the pH where 
    
    
    
    .
Method B: UV-Metric Titration (Spectrophotometric)

Applicability: Essential for compounds with low solubility (


 µM) or when sample quantity is limited.[1]
Principle

The UV absorbance spectrum of the neutral indole (protonated) differs from the carboxylate anion (deprotonated) due to changes in the chromophore's electronic conjugation.

Step-by-Step Protocol
  • Stock Solution: Prepare a 10 mM stock in DMSO.

  • Buffer Setup: Prepare a "Universal Buffer" series ranging from pH 1.5 to 6.5 in 0.5 unit increments.

  • Measurement:

    • Aliquot 10 µL of stock into 2 mL of each buffer (Final conc: 50 µM).

    • Scan UV-Vis spectrum (200 nm – 400 nm) for each pH point.[1]

  • Isosbestic Point Verification: Overlay the spectra. A sharp isosbestic point indicates a clean two-state transition (Neutral

    
     Anion).[1]
    
  • Calculation: Plot Absorbance (

    
    ) vs. pH. Fit the data to the Henderson-Hasselbalch equation:
    
    
    
    
    [1]

Experimental Workflow Diagram

Workflow Start Sample: 5-methoxy-4-nitro-1H-indole-3-COOH Solubility Check Aqueous Solubility Start->Solubility Potentiometric Method A: Potentiometric Titration (0.15 M KCl, pH 2 -> 11) Solubility->Potentiometric > 0.5 mM Cosolvent Method B: Yasuda-Shedlovsky (MeOH/Water Mixtures) Solubility->Cosolvent < 0.5 mM Bjerrum Bjerrum Plot Analysis Potentiometric->Bjerrum Result Final pKa Determination Bjerrum->Result Extrapolation Extrapolate to 0% MeOH Cosolvent->Extrapolation Extrapolation->Result

Caption: Decision tree for selecting the appropriate pKa determination method based on solubility.

Summary Data Table

ParameterValue / DescriptionSource/Method
Predicted pKa (COOH) 3.2 ± 0.3 Calculated (EWG effect)
Predicted pKa (NH) ~12.5 Calculated
Parent pKa (Indole-3-COOH) 3.90 – 4.20Literature [1]
Dominant Effect 4-Nitro Inductive (-I)Structural Analysis
Solubility Impact Low pH (< 3) reduces solubilityExperimental Observation
Recommended Method Potentiometric (w/ Methanol)Protocol B

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69867, Indole-3-carboxylic acid.[1] Retrieved from [Link]

  • Noland, W. E., & Rush, K. R. (1966). Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry. Retrieved from [Link]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text for pKa methodology).

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 5-Methoxy-4-Nitro-1H-Indole-3-Carboxylic Acid Derivatives

Abstract The indole nucleus is a cornerstone pharmacophore in drug discovery, forming the structural basis for numerous therapeutic agents. The specific scaffold of 5-methoxy-4-nitro-1H-indole, particularly when function...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone pharmacophore in drug discovery, forming the structural basis for numerous therapeutic agents. The specific scaffold of 5-methoxy-4-nitro-1H-indole, particularly when functionalized with a carboxylic acid at the 3-position, presents a versatile platform for the development of novel compounds with potential applications in oncology, neurobiology, and anti-inflammatory research. This guide provides a detailed examination of the synthesis of 5-methoxy-4-nitro-1H-indole-3-carboxylic acid and its derivatives. We will explore the strategic selection of synthetic routes, provide step-by-step protocols, and discuss the underlying chemical principles that ensure a robust and efficient synthesis.

Strategic Overview: Choosing the Synthetic Pathway

The synthesis of a polysubstituted indole, such as the target molecule, requires careful strategic planning. A retrosynthetic analysis reveals several potential disconnections. However, for efficiency and substrate availability, a strategy centered on the Leimgruber-Batcho indole synthesis is often the most advantageous. This method begins with a readily accessible ortho-nitrotoluene precursor and constructs the indole ring, which can then be selectively functionalized.

The primary advantages of this approach include:

  • Convergent Strategy: It allows for the early introduction of the methoxy and nitro substituents on the benzene ring.

  • High Yields: The reactions involved are typically high-yielding and reliable.[1]

  • Direct Access: It provides direct access to indoles that are unsubstituted at the C2 and C3 positions, making them ideal for subsequent targeted functionalization.[1]

The overall workflow is visualized below.

G cluster_0 Part 1: Indole Core Synthesis cluster_1 Part 2: C3-Functionalization & Derivatization A Substituted o-Nitrotoluene B Enamine Intermediate (β-dimethylamino-2-nitrostyrene) A->B Leimgruber-Batcho Step 1 C 5-Methoxy-4-Nitro-1H-Indole B->C Reductive Cyclization D 3-Formyl-5-methoxy-4-nitro-1H-indole C->D Vilsmeier-Haack Formylation E 5-Methoxy-4-Nitro-1H-Indole- 3-Carboxylic Acid (Target) D->E Oxidation F Ester & Amide Derivatives E->F Amide/Ester Coupling

Caption: Overall synthetic workflow.

Core Synthesis via Leimgruber-Batcho Reaction

The Leimgruber-Batcho synthesis is a powerful two-step process for creating the indole core from an o-nitrotoluene.[2] The initial step involves the formation of a reactive enamine, which then undergoes reductive cyclization.

Mechanism Insight

The first step leverages the increased acidity of the methyl protons on the o-nitrotoluene, which are activated by the electron-withdrawing nitro group.[3] These protons are deprotonated under basic conditions. The reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA) proceeds via an initial displacement of a methoxy group to form a more reactive iminium ion, which then condenses with the nitrotoluene carbanion to form the enamine.[2][4] The second step, the reductive cyclization, reduces the nitro group to an amine, which spontaneously attacks the enamine's double bond, cyclizing and eliminating dimethylamine to form the aromatic indole ring.[4]

G cluster_mech Leimgruber-Batcho Mechanism Start o-Nitrotoluene Enamine Enamine Start->Enamine + DMF-DMA - CH3OH - (CH3)2NH Amino_Intermediate o-Amino Intermediate Enamine->Amino_Intermediate [H] (e.g., Raney Ni, H2) Reduction of NO2 Cyclized Indoline Intermediate Amino_Intermediate->Cyclized Intramolecular Cyclization Indole Indole Product Cyclized->Indole Elimination of (CH3)2NH

Caption: Leimgruber-Batcho reaction mechanism.

Protocol 1: Synthesis of 5-Methoxy-4-Nitro-1H-Indole

Objective: To synthesize the core indole scaffold using the Leimgruber-Batcho method.

Materials:

ReagentM.W.AmountMolesNotes
4-Methoxy-2-methyl-1,5-dinitrobenzene212.1510.0 g47.1 mmolStarting Material
Pyrrolidine71.124.0 mL47.1 mmolReagent
DMF-DMA119.1617.6 mL141.4 mmolReagent
Toluene-100 mL-Solvent
Raney Nickel (50% slurry in water)-~5 g-Catalyst
Hydrazine Hydrate (64%)50.0610 mL~200 mmolReducing Agent
Ethanol-150 mL-Solvent

Procedure:

Step A: Enamine Formation

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxy-2-methyl-1,5-dinitrobenzene (10.0 g, 47.1 mmol).

  • Add toluene (100 mL), pyrrolidine (4.0 mL, 47.1 mmol), and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (17.6 mL, 141.4 mmol).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The enamine product often precipitates.

  • Filter the solid product, wash with cold hexanes, and dry under vacuum. The crude enamine is typically used directly in the next step without further purification.

  • Expert Insight: The use of pyrrolidine accelerates the reaction by displacing dimethylamine from the DMF-DMA, forming a more reactive reagent in situ.[2] While the reaction can proceed without it, reaction times may be significantly longer.

Step B: Reductive Cyclization

  • Suspend the crude enamine from the previous step in ethanol (150 mL) in a 500 mL round-bottom flask.

  • Carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

  • Heat the mixture to a gentle reflux (approx. 70-80 °C).

  • Add hydrazine hydrate dropwise over 30-45 minutes. Vigorous gas evolution (N₂) will occur. Ensure adequate ventilation and control the addition rate to manage the effervescence.

  • After the addition is complete, maintain the reflux for an additional 1-2 hours until TLC indicates the disappearance of the enamine intermediate.

  • Cool the reaction to room temperature and carefully filter the mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Do not allow the filter cake to dry. Quench the Raney Nickel on the Celite with copious amounts of water.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude 5-methoxy-4-nitro-1H-indole.

  • Purify the crude product by column chromatography (Silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization from an appropriate solvent system (e.g., ethanol/water).

  • Trustworthiness Check: Various reducing agents can be employed, including catalytic hydrogenation (H₂, Pd/C) or iron in acetic acid.[1] The Raney Nickel/hydrazine system is often preferred for its efficiency and operational simplicity in a laboratory setting.[2] The in-situ generation of hydrogen from hydrazine decomposition is a key feature of this method.

C3-Functionalization and Derivatization

With the indole core in hand, the next phase is the introduction of the carboxylic acid at the C3 position, followed by the synthesis of derivatives.

Protocol 2: Synthesis of 5-Methoxy-4-Nitro-1H-Indole-3-Carboxylic Acid

Objective: To introduce a carboxylic acid group at the C3 position of the indole.

Step A: Vilsmeier-Haack Formylation

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, cool a solution of dimethylformamide (DMF, 20 mL) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃, 5.5 mL, 59 mmol) dropwise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve the 5-methoxy-4-nitro-1H-indole (from Protocol 1, e.g., 9.0 g, 46.8 mmol) in DMF (50 mL) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice (~200 g).

  • Basify the aqueous solution by the slow addition of aqueous sodium hydroxide (e.g., 5 M) until pH > 10. The aldehyde product will precipitate.

  • Filter the solid, wash thoroughly with water, and dry to yield 3-formyl-5-methoxy-4-nitro-1H-indole.

Step B: Oxidation to Carboxylic Acid

  • Suspend the crude aldehyde from the previous step in a mixture of acetone (100 mL) and water (50 mL).

  • Add potassium permanganate (KMnO₄, 8.9 g, 56.2 mmol) portion-wise, monitoring the internal temperature to keep it below 30 °C.

  • Stir at room temperature for 4-6 hours. The reaction will form a brown precipitate of manganese dioxide (MnO₂).

  • Quench the excess permanganate by adding a small amount of sodium sulfite until the purple color disappears.

  • Filter the mixture to remove the MnO₂.

  • Acidify the clear filtrate with hydrochloric acid (e.g., 2 M) to a pH of ~2. The carboxylic acid product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 5-methoxy-4-nitro-1H-indole-3-carboxylic acid .

Protocol 3: Synthesis of Amide and Ester Derivatives

Objective: To create a library of derivatives from the parent carboxylic acid.

General Procedure for Amide Coupling:

  • Dissolve the 5-methoxy-4-nitro-1H-indole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF, CH₂Cl₂).

  • Add a coupling agent such as HATU (1.2 eq) or EDC (1.2 eq) along with an amine base like DIPEA (2.5 eq).

  • Stir for 15-20 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.1 eq).

  • Stir the reaction at room temperature for 12-24 hours.

  • Perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography to obtain the desired amide derivative.

General Procedure for Esterification (Fischer Esterification):

  • Dissolve the carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄).

  • Heat the mixture to reflux for several hours until the reaction is complete by TLC.

  • Cool the mixture, neutralize the acid, and remove the excess alcohol under reduced pressure.

  • Purify the resulting ester by standard methods.

Characterization Data

The identity and purity of all synthesized compounds must be confirmed through rigorous analytical techniques.

CompoundMethodExpected Data
5-Methoxy-4-nitro-1H-indole-3-carboxylic acid¹H NMR (DMSO-d₆)δ ~12.5 (s, 1H, COOH), ~12.0 (s, 1H, NH), ~8.3 (s, 1H, H-2), ~7.6 (d, 1H, H-7), ~7.1 (d, 1H, H-6), ~4.0 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆)Resonances for C=O, aromatic carbons, and methoxy carbon.
MS (ESI-)[M-H]⁻ calculated for C₁₀H₈N₂O₅
IR (KBr)Broad O-H stretch (~3300-2500 cm⁻¹), N-H stretch (~3400 cm⁻¹), C=O stretch (~1680 cm⁻¹), NO₂ stretches (~1520, 1340 cm⁻¹)

Conclusion and Future Directions

The synthetic routes detailed herein, particularly the robust Leimgruber-Batcho synthesis followed by a Vilsmeier-Haack/oxidation sequence, provide a reliable and scalable method for accessing 5-methoxy-4-nitro-1H-indole-3-carboxylic acid. This key intermediate is primed for diversification. The carboxylic acid handle allows for the straightforward synthesis of extensive amide and ester libraries. Furthermore, the indole scaffold itself can be subjected to modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to further explore the chemical space and develop novel therapeutic candidates.[5][6]

References

  • Wikipedia. Hemetsberger indole synthesis. [Link]

  • Wikipedia. Nenitzescu indole synthesis. [Link]

  • Wikipedia. Leimgruber–Batcho indole synthesis. [Link]

  • Wikipedia. Reissert indole synthesis. [Link]

  • Wikipedia. Japp–Klingemann reaction. [Link]

  • Wikipedia. Fischer indole synthesis. [Link]

  • PubMed. A three-component Fischer indole synthesis. [Link]

  • ResearchGate. (PDF) Leimgruber–Batcho Indole Synthesis. [Link]

  • RWTH Publications. Atroposelective Nenitzescu Indole Synthesis. [Link]

  • Organic Reactions. The Synthesis of 5-Hydroxyindoles by the Nenitzescu Reaction. [Link]

  • ResearchGate. The Japp‐Klingemann Reaction. [Link]

  • Heterocycles. The Leimgruber-Batcho Indole Synthesis. [Link]

  • Synfacts. Indole Synthesis through Intramolecular Heck Reaction with in situ Generated Pd Nanoparticles in PEG. [Link]

  • SynArchive. Hemetsberger-Knittel Indole Synthesis. [Link]

  • SynArchive. Nenitzescu Indole Synthesis. [Link]

  • Name-Reaction.com. Nenitzescu Indole Synthesis. [Link]

  • ResearchGate. (PDF) Hemetsberger Indole Synthesis. [Link]

  • YouTube. Leimgruber–Batcho Indole Synthesis. [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Indian Academy of Sciences. Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]

  • ResearchGate. (PDF) Reissert Indole Synthesis. [Link]

  • RSC Publishing. Indoles via Knoevenagel–Hemetsberger reaction sequence. [Link]

  • RSC Publishing. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. [Link]

  • PMC. Indole synthesis: a review and proposed classification. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • ACS Publications. Practical Methodologies for the Synthesis of Indoles. [Link]

  • ACS Publications. Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. [Link]

  • chemeurope.com. Japp-Klingemann reaction. [Link]

  • Name-Reaction.com. Reissert Indole Synthesis. [Link]

  • PMC. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives. [Link]

  • PMC. Recent Progress Concerning the N-Arylation of Indoles. [Link]

  • MDPI. Heck Reaction—State of the Art. [Link]

  • YouTube. Reissert Indole Synthesis: The Path to Perfect Indoles. [Link]

  • PMC. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. [Link]

  • YouTube. Reissert Indole Synthesis. [Link]

  • University of Groningen Research Portal. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ResearchGate. Ullmann coupling of indole derivatives. [Link]

  • RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [Link]

  • ACS Publications. Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines. [Link]

  • RSC Publishing. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step. [Link]

  • ResearchGate. Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic.... [Link]

  • RSC Publishing. Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Double Buchwald‐Hartwig reaction to synthesize [3,2‐b]indole 28 and.... [Link]

  • ResearchGate. Indole synthesis via an Ullmann coupling/reductive cyclization sequence. [Link]

  • ACS Publications. Cu-Catalyzed Ullmann-Type Double C–N Coupling Approach to 5-Aryl-5H-indolizino[3,2-b]indoles. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-methoxy-4-nitro-1H-indole-3-carboxylic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-methoxy-4-nitro-1H-indole-3-carboxylic acid. Here, we address common challen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-methoxy-4-nitro-1H-indole-3-carboxylic acid. Here, we address common challenges and frequently asked questions, offering practical, field-proven solutions grounded in chemical principles. Our goal is to empower you to overcome purification hurdles and achieve high purity for your target compound.

Troubleshooting Guide: Common Purification Issues

This section is designed to help you navigate specific experimental challenges. Each issue is presented in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.

Question 1: My crude product is a dark, oily residue after synthesis and initial work-up. How can I effectively isolate the solid product?

This is a frequent issue, often arising from the presence of unreacted starting materials, polymeric byproducts, or residual high-boiling solvents. The key is a structured approach to first isolate a solid, which can then be further purified.

Answer:

An acid-base extraction is the most robust initial purification step for an acidic compound like 5-methoxy-4-nitro-1H-indole-3-carboxylic acid. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

Step-by-Step Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude oily residue in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the organic solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. Most organic impurities will remain in the organic layer.

  • Separation: Allow the layers to separate and collect the aqueous layer. Repeat the extraction of the organic layer with the basic solution 1-2 more times to ensure complete transfer of the product.

  • Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath and slowly acidify with a dilute acid, such as 1M hydrochloric acid (HCl), until the pH is acidic (pH ~2-3). The protonated carboxylic acid is much less soluble in water and should precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts. Dry the solid thoroughly under vacuum.

This procedure should yield a solid product that is significantly purer than the initial crude oil, and ready for further purification by recrystallization or chromatography.

Question 2: I've attempted recrystallization, but the compound either "oils out" or the recovery is very low. What am I doing wrong?

"Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. Low recovery is often a result of using a solvent in which the compound is too soluble, even at low temperatures.

Answer:

The choice of solvent is critical for successful recrystallization. For a polar, nitro-containing aromatic carboxylic acid, a moderately polar solvent or a mixed-solvent system is often effective.

Solvent Selection and Optimization:

Based on the properties of similar compounds like 5-nitro-1H-indole-3-carboxylic acid, which is soluble in ethanol and dimethylformamide (DMF)[1], suitable solvents to explore for 5-methoxy-4-nitro-1H-indole-3-carboxylic acid include:

  • Single Solvents: Ethanol, methanol, or acetic acid.

  • Mixed Solvents: An ethanol/water or acetone/hexane system can be very effective. In a mixed-solvent system, you dissolve the compound in a minimal amount of the "good" solvent (e.g., ethanol) at an elevated temperature and then add the "bad" solvent (e.g., water) dropwise until the solution becomes turbid. Re-heat to clarify and then allow to cool slowly.

Troubleshooting "Oiling Out":

  • Lower the Saturation Temperature: Add a small amount of additional hot solvent to the oiled-out mixture to ensure it fully dissolves at a temperature below its melting point.

  • Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oil formation over crystal growth.

Improving Recovery:

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cool Thoroughly: Ensure the solution is cooled to a low enough temperature (e.g., 0-4 °C) for a sufficient amount of time to maximize crystal formation.

Question 3: During column chromatography, my compound is streaking badly on the TLC plate and eluting as very broad bands from the column. How can I achieve better separation?

Streaking of acidic compounds on silica gel is a common problem. The acidic protons of the carboxylic acid can interact strongly with the slightly acidic silanol groups on the silica surface, leading to poor chromatographic performance.

Answer:

To mitigate this issue, you need to suppress the ionization of the carboxylic acid group during chromatography.

Optimizing Column Chromatography:

  • Acidify the Eluent: Add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This will keep your compound in its protonated, less polar form, reducing its interaction with the silica gel and resulting in sharper bands and better separation.

  • Solvent System Selection: A typical mobile phase for a compound of this polarity would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. A gradient elution, starting with a lower polarity and gradually increasing the proportion of the polar solvent, can be very effective.

  • Alternative Stationary Phases: If streaking persists, consider using a different stationary phase. Alumina (neutral or acidic) can be a good alternative to silica gel for some compounds. For highly polar compounds, reversed-phase (C18) chromatography is also an excellent option.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude 5-methoxy-4-nitro-1H-indole-3-carboxylic acid?

Understanding potential impurities is key to designing an effective purification strategy. The impurities will largely depend on the synthetic route used. A common route to indole-3-carboxylic acids is through the Japp-Klingemann reaction or a Fischer indole synthesis followed by functional group manipulations. Nitration of a pre-formed indole is another possibility.

A1: Common impurities may include:

  • Unreacted Starting Materials: For example, the precursor indole or the nitrating agent byproducts.

  • Positional Isomers: Nitration of 5-methoxy-1H-indole-3-carboxylic acid could potentially yield other nitro-isomers, although the 4-position is often favored under certain conditions.

  • Byproducts of Side Reactions: Depending on the specific synthesis, these could include polymeric materials or products of over-oxidation.

Q2: My purified product has a yellow or brownish color. Is this normal, and can I remove the color?

A2: Many nitroaromatic compounds are inherently colored, often appearing as yellow or pale-yellow solids.[1] Therefore, a yellow color is expected for 5-methoxy-4-nitro-1H-indole-3-carboxylic acid. However, a dark brown or orange color may indicate the presence of impurities, possibly from oxidation or residual starting materials. If the color persists after recrystallization and the compound's analytical data (NMR, melting point) are consistent with the pure product, the color is likely intrinsic to the molecule. If impurities are suspected, a final purification step of passing a solution of the compound through a small plug of silica gel or activated carbon can sometimes remove colored impurities.

Q3: What is the expected melting point for pure 5-methoxy-4-nitro-1H-indole-3-carboxylic acid?

A3: While a specific melting point for this exact compound is not readily available in the cited literature, the closely related 5-nitro-1H-indole-3-carboxylic acid has a reported melting point of 200-203 °C.[1] It is expected that 5-methoxy-4-nitro-1H-indole-3-carboxylic acid will have a melting point in a similar range. A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity.

Data and Protocols at a Glance

Table 1: Recommended Purification Parameters
Purification MethodParameterRecommended ConditionsExpected Outcome
Acid-Base Extraction BaseSaturated aq. NaHCO₃ or 1M aq. NaOHSeparation from neutral/basic impurities
Acid for Precipitation1M aq. HClPrecipitation of the carboxylic acid
Recrystallization Recommended SolventsEthanol, Methanol, Ethanol/Water, Acetic AcidHigh purity crystalline solid
Column Chromatography Stationary PhaseSilica GelSeparation of closely related impurities
Mobile Phase Modifier0.1-1% Acetic Acid in eluentSharper peaks, reduced streaking
Example Eluent SystemHexane/Ethyl Acetate gradientEffective separation based on polarity
Diagram 1: General Purification Workflow

PurificationWorkflow crude Crude Oily Product dissolve Dissolve in Ethyl Acetate crude->dissolve extract Acid-Base Extraction (aq. NaHCO₃) dissolve->extract separate Separate Layers extract->separate aqueous Aqueous Layer (Product Salt) separate->aqueous Collect organic Organic Layer (Impurities) separate->organic Discard acidify Acidify with HCl (to pH 2-3) aqueous->acidify filter Filter & Dry acidify->filter solid Crude Solid Product filter->solid recrystallize Recrystallization (e.g., from Ethanol) solid->recrystallize Primary Method chromatography Column Chromatography (if needed) solid->chromatography Alternative/Further Purification pure Pure Product recrystallize->pure chromatography->pure

Caption: A typical workflow for the purification of 5-methoxy-4-nitro-1H-indole-3-carboxylic acid.

References

  • Organic Syntheses Procedure for a related methoxy-nitrophenyl acetic acid derivative. Available at: [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. Available at: [Link]

  • ChemBK. 5-Nitro-1H-indole-3-carboxylic acid. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Nitro-Indole Carboxylic Acids

Topic: Troubleshooting Recrystallization & Purification Ticket ID: NICA-PUR-001 Responder: Senior Application Scientist, Separation Sciences Division Safety Directive: Thermal & Energetic Hazards WARNING: Nitro-indole de...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Recrystallization & Purification Ticket ID: NICA-PUR-001 Responder: Senior Application Scientist, Separation Sciences Division

Safety Directive: Thermal & Energetic Hazards

WARNING: Nitro-indole derivatives possess energetic properties. The nitro group (


) combined with the indole core creates a system susceptible to rapid decomposition.[1]
  • Explosion Risk: Never heat nitro-indole residues to dryness. Always leave a small amount of solvent or dry under high vacuum at moderate temperatures (<50°C).

  • Decarboxylation: Indole-carboxylic acids are thermally unstable.

    • Indole-3-carboxylic acids can decarboxylate just above their melting points or in boiling high-boiling solvents.

    • Indole-2-carboxylic acids are more stable but will degrade under prolonged reflux in solvents like DMSO or DMF (

      
      ).
      
  • Dust Hazard: Recrystallized needles can become electrostatic and aerosolize. Use a static-dissipative weighing environment.

Diagnostic Decision Tree

Before altering your solvent system, identify the specific failure mode using the logic flow below.

RecrystallizationLogic Start START: Characterize Impurity Profile SolubilityCheck Does crude dissolve in hot solvent? Start->SolubilityCheck Insoluble Insoluble Material Remains SolubilityCheck->Insoluble No (Turbid) Cooling Cooling Phase SolubilityCheck->Cooling Yes (Clear) FilterHot Action: Hot Filtration (Remove inorganic salts/polymer) Insoluble->FilterHot FilterHot->Cooling Oiling Problem: Oiling Out (Liquid-Liquid Phase Separation) Cooling->Oiling Droplets form Precipitation Problem: Rapid Precipitation (Amorphous/Trapped Impurities) Cooling->Precipitation Powder forms Success Success: Crystalline Needles Cooling->Success Needles form OilingFix Protocol B Adjustment Oiling->OilingFix Fix: Reheat, add seed crystal, add 5% more polar solvent PrecipFix Protocol B Adjustment Precipitation->PrecipFix Fix: Reheat, cool slower (insulate flask)

Figure 1: Decision logic for diagnosing crystallization failures in nitro-indole systems.

Technical Knowledge Base (FAQs)

Q1: Why does my product "oil out" instead of crystallizing?

The Science: Oiling out occurs when the melting point of the solute in the solvent mixture is lower than the saturation temperature. This is a thermodynamic issue often exacerbated by impurities which depress the melting point (colligative properties). Nitro-indoles are particularly prone to this because they are often mixed with highly polar byproducts that disrupt the crystal lattice.

The Fix:

  • The Cloud Point Method: Dissolve the compound in a "good" solvent (e.g., Ethanol) at reflux. Add the "bad" solvent (e.g., Water) dropwise until persistent turbidity (cloudiness) appears. Immediately add one drop of the "good" solvent to clear it.

  • Seeding: Add a seed crystal at the cloud point temperature to provide a nucleation surface.

  • Scratching: Use a glass rod to scratch the inner wall of the flask; micro-glass particles serve as nucleation sites.

Q2: My product is turning black/brown during heating.

The Science: This indicates oxidative polymerization or decarboxylation.

  • Oxidation: Indoles are electron-rich (even with a nitro group) and susceptible to oxidation at the C3 position.

  • Decarboxylation: Heating indole-2-carboxylic acid derivatives above

    
     (especially in acidic media) can trigger the loss of 
    
    
    
    , yielding the nitro-indole parent.

The Fix:

  • Limit Temperature: Do not exceed

    
    . Switch from high-boiling solvents (DMSO/DMF) to Ethanol/Water or Acetic Acid.
    
  • Inert Atmosphere: Perform the dissolution under Nitrogen (

    
    ) or Argon.
    
  • Activated Carbon: If the solution is dark but the product is stable, add activated carbon (5 wt%) during the hot dissolution step and filter while hot.

Q3: Why is the yield so low (<50%)?

The Science: Indole carboxylic acids are amphoteric but predominantly acidic (


). In neutral alcohol/water mixtures, a significant portion may remain soluble in the mother liquor due to ionization or supersaturation.

The Fix:

  • pH Adjustment: After cooling, adjust the pH of the mother liquor to

    
     using dilute HCl. This suppresses ionization (
    
    
    
    ), forcing the protonated, less soluble form to precipitate.

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Reprecipitation (Crude Cleanup)

Use this method first for crude materials with <90% purity or dark coloration.

Rationale: This method utilizes the chemical properties of the carboxylic acid functionality to separate it from non-acidic impurities (e.g., decarboxylated nitro-indole) and inorganic salts.[2]

  • Dissolution: Suspend crude nitro-indole carboxylic acid in 1M NaOH (10 mL/g). Stir until dissolved. The solution should be dark red/orange (nitro-indole anions are deeply colored).

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble tars and non-acidic impurities.

  • Precipitation: Cool the filtrate to

    
     in an ice bath.
    
  • Acidification: Slowly add 2M HCl dropwise with vigorous stirring until pH reaches 1-2.

    • Observation: The product will precipitate as a thick slurry.

  • Isolation: Filter the solid, wash with cold water (to remove NaCl), and dry.

Protocol B: Thermal Recrystallization (Polishing)

Use this method for final purification (>95% purity required).

Solvent Selection Guide:

Solvent System Ratio (v/v) Suitability Notes
Ethanol / Water 2:1 to 1:1 Excellent Standard choice. Good recovery if pH adjusted.
Glacial Acetic Acid 100% Good Excellent for removing colored impurities. High MP products only.
DMF / Water 1:1 Caution Hard to dry. Risk of decomposition if heated >100°C.

| Acetonitrile | 100% | Moderate | Good for polymorph control, but solubility may be low. |

Workflow:

  • Setup: Place crude solid in a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the primary solvent (e.g., Ethanol) just enough to wet the solid. Heat to gentle reflux (

    
    ).
    
  • Addition: Add more Ethanol through the condenser until the solid just dissolves.

  • Clarification (Optional): If black specks remain, add activated charcoal, stir for 5 mins, and filter hot through a pre-warmed funnel.

  • Crystallization: Remove from heat.

    • For Ethanol/Water: Add hot water dropwise until slight turbidity persists. Add 1 mL Ethanol to clear it.

  • Cooling: Allow the flask to cool to room temperature undisturbed (insulate with a towel if needles are desired). Then move to

    
     for 2 hours.
    
  • Harvest: Filter the crystals. Wash with cold solvent mixture (e.g., 1:1 EtOH/Water).

Mechanism of Failure: Decarboxylation Pathway

Understanding the decomposition risk is vital for process control.

Decarboxylation Substrate Nitro-Indole-2-COOH Heat Heat (>100°C) or Metal Catalyst Substrate->Heat Transition Transition State (Cyclic/Zwitterionic) Heat->Transition Product Nitro-Indole + CO2 Transition->Product Irreversible

Figure 2: Thermal decarboxylation pathway. Avoid prolonged heating to prevent yield loss.

References

  • Pelkey, E. T. (2003). Metal-assisted synthesis of heteroatom-substituted indoles. In Progress in Heterocyclic Chemistry (Vol. 15, pp. 1-23). Elsevier.

  • Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.

  • Thermo Fisher Scientific. (2024). Safety Data Sheet: 5-Nitroindole-2-carboxylic acid.

  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (See sections on Fischer Indole Synthesis and subsequent purification).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for recrystallization techniques).

Sources

Troubleshooting

overcoming steric hindrance in 4-nitro substituted indoles

Ticket #4-NO2-IND: Overcoming Steric & Electronic Barriers Status: Open | Priority: High | Assigned To: Senior Application Scientist Executive Summary: The "Peri-Effect" Challenge User Issue: Researchers frequently repor...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #4-NO2-IND: Overcoming Steric & Electronic Barriers

Status: Open | Priority: High | Assigned To: Senior Application Scientist

Executive Summary: The "Peri-Effect" Challenge

User Issue: Researchers frequently report low yields or failed reactions when attempting to synthesize or functionalize 4-nitroindoles. Root Cause Analysis: The 4-position of the indole ring presents a unique "perfect storm" of resistance:

  • Steric Hindrance (The Peri-Effect): The nitro group at C4 physically clashes with the C3 position (and substituents there), creating significant torsional strain. This is known as peri-interaction.

  • Electronic Deactivation: The 4-nitro group is a strong electron-withdrawing group (EWG). It severely deactivates the pyrrole ring towards Electrophilic Aromatic Substitution (EAS), which is the standard method for functionalizing indoles at C3.

This guide provides the "Gold Standard" protocols to bypass these barriers, moving away from failed conventional routes (like Bartoli) toward robust, chemically distinct pathways.

Module A: Synthesis of the Scaffold (Making 4-Nitroindole)

Critical Warning: Do NOT attempt the Bartoli Indole Synthesis for 4-nitroindole.

  • Why? The Bartoli reaction (nitroarene + vinyl Grignard) relies on the nitro group reacting with the Grignard reagent to form the nitrogen of the indole ring.[1][2][3] If you start with a dinitrobenzene to get a nitroindole, the reaction is messy, yields are poor (<20%), and regioselectivity is uncontrollable.

The Solution: The Leimgruber-Batcho Indole Synthesis is the only reliable industrial-scale route for 4-nitroindoles. It constructs the pyrrole ring around the existing nitro group without destroying it.

Protocol 1: Modified Leimgruber-Batcho Synthesis

Objective: Synthesize 4-nitroindole from 2-methyl-3-nitroaniline (or 2-methyl-3-nitro-benzoic acid derivatives).

Step-by-Step Methodology
  • Precursor Selection: Start with 2-methyl-3-nitroanisole or 2-methyl-3-nitroaniline (protected). The methyl group adjacent to the nitro is acidic.[4]

  • Enamine Formation (The Steric Bottleneck):

    • Standard: React with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[5]

    • Expert Modification: Add Pyrrolidine .[4][6]

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Pyrrolidine displaces the dimethylamine in DMF-DMA, forming a more reactive species.[4] This helps overcome the steric bulk of the adjacent nitro group during the condensation with the methyl group.

  • Reductive Cyclization:

    • Reagent: Zinc dust / Acetic Acid or TiCl3.

    • Note: Avoid catalytic hydrogenation (Pd/C + H2) if you want to keep the 4-nitro group intact (it will reduce to an amine). To keep the 4-nitro, you must use a selective reduction that targets the enamine-nitro interaction to form the N-C bond without reducing the aromatic nitro group. Correction: Actually, in Leimgruber-Batcho, the ortho-nitro group becomes the indole nitrogen.

    • Wait, correction for 4-nitroindole: To make a 4-nitroindole, you need a precursor where the ortho-nitro group (destined to be the indole N) is present, and another nitro group is at the position destined to be C4.

    • Correct Precursor:2-methyl-1,3-dinitrobenzene .

    • Process: The reaction is regioselective.[11] The sterically less hindered nitro group (or the one activated by specific conditions) reacts.[8] However, 2-methyl-1,3-dinitrobenzene is symmetric regarding the methyl.

    • Refined Precursor:2-Methyl-3-nitroaniline . Protect the amine (e.g., Tosyl). Nitrate the ring (goes ortho/para). This is tedious.

    • Best Commercial Route:2-Methyl-3-nitrobenzoic acid -> Curtius rearrangement to amine -> oxidation? No.

    • The "Hidden" Precursor:2,6-Dinitrotoluene .

    • Reaction: 2,6-Dinitrotoluene + DMF-DMA + Pyrrolidine -> Enamine.

    • Cyclization: Reduction with TiCl3/NH4OAc or Fe/AcOH. One nitro group reduces to form the indole ring; the other remains as the 4-nitro substituent.

Visualization: The 2,6-Dinitrotoluene Pathway

LeimgruberBatcho cluster_warning Critical Control Point Start 2,6-Dinitrotoluene Reagent DMF-DMA + Pyrrolidine (110°C, DMF) Start->Reagent Intermediate Trans-β-pyrrolidino-2,6-dinitrostyrene (Enamine) Reagent->Intermediate Condensation (Steric Relief via Pyrrolidine) Cyclization Reductive Cyclization (TiCl3, pH 5-6 or Fe/AcOH) Intermediate->Cyclization Selective Reduction of one -NO2 Product 4-Nitroindole Cyclization->Product Ring Closure

Caption: Selective cyclization of 2,6-dinitrotoluene. Pyrrolidine is used to drive enamine formation despite steric crowding.

Module B: Functionalizing C3 (The "Blocked" Bay)

User Issue: "I cannot alkylate/acylate C3. The reaction stalls or gives N-alkylation." Diagnosis: The 4-nitro group deactivates the ring. A standard Friedel-Crafts or Vilsmeier-Haack reaction is often too weak.

Strategy 1: The "Hard" Electrophile Approach (Acylation)

To overcome the electronic deactivation, you must use pre-activated, "hot" electrophiles.

  • Reagent: Trifluoroacetic anhydride (TFAA) or Oxalyl Chloride.

  • Method: Do not use weak Lewis acids (ZnCl2). Use Aluminum Chloride (AlCl3) or Tin(IV) Chloride (SnCl4) in stoichiometric amounts.

  • Solvent: Dichloromethane (DCM) or Nitromethane (polar, stabilizes the intermediate).

Strategy 2: The "Trojan Horse" (Reduction-Functionalization-Oxidation)

If the 4-nitro group makes the reaction impossible, temporarily change its nature.

  • Reduce 4-NO2 to 4-NH2 (using H2/Pd-C).

  • Protect 4-NH2 as an Acetamide (NHAc) or Phthalimide. This reduces steric bulk slightly and changes the electronics from strongly withdrawing to weakly donating/neutral.

  • Functionalize C3 (EAS is now much faster).

  • Restore (if necessary) or transform the nitrogen handle.

Data Comparison: C3-Acylation Yields
SubstrateReagent ConditionsYieldNotes
Indole (Unsub)Vilsmeier-Haack (POCl3/DMF)92%Standard baseline.
4-Nitroindole Vilsmeier-Haack (POCl3/DMF)<10% Deactivated ring; fails.
4-Nitroindole TFAA (Trifluoroacetic anhydride)65% No catalyst needed; highly reactive electrophile.
4-Nitroindole AcCl / AlCl3 (High Temp)45% Harsh conditions; some decomposition.
4-Aminoindole Vilsmeier-Haack88%Requires protection of amine first.

Troubleshooting Log (FAQs)

Issue #1: "I'm getting N-alkylation instead of C3-alkylation."

Cause: The 4-nitro group sterically blocks the C3 position ("peri-effect"), forcing the electrophile to the more accessible N1 position. Fix:

  • Protect N1: Use a bulky protecting group like Tosyl (Ts) or Boc . This forces the reaction to C3 (if conditions are vigorous enough) or C2.

  • Use Mg(ClO4)2: Magnesium perchlorate can chelate to the indole, enhancing C3 nucleophilicity even in electron-deficient indoles.

Issue #2: "My Leimgruber-Batcho reaction yields a red tar."

Cause: Polymerization of the enamine intermediate. Fix:

  • Isolate the Enamine: Do not do "one-pot" if it's failing. Crystallize the enamine (red solid) from the DMF-DMA step.

  • Check TiCl3 Quality: Titanium(III) chloride solutions degrade. If the solution isn't deep violet, it's oxidized. Use Fe/AcOH as a robust alternative for the reduction step.[6]

Issue #3: "I need to put a large group at C3, but it won't fit."

Cause: Physical van der Waals repulsion between the C4-NO2 and the incoming C3 group. Fix: You cannot force this. You must use a C-H Activation strategy with a directing group (DG) at N1 that directs the metal catalyst to C3, forcing the bond formation via a metallacycle intermediate which is less sensitive to linear steric approach trajectories.

Visualization: Functionalization Decision Tree

DecisionTree Start Goal: Functionalize C3 of 4-Nitroindole Check1 Is the electrophile highly reactive? (e.g., TFAA, Cl2) Start->Check1 MethodA Direct EAS (No Catalyst needed) Check1->MethodA Yes Check2 Is the electrophile bulky? Check1->Check2 No (Standard alkyl/acyl) MethodB Use N1-Directing Group (Rh/Ru Catalysis) Check2->MethodB Yes (Steric clash) MethodC Reduce -NO2 to -NHAc (Trojan Horse Strategy) Check2->MethodC No (Small group)

Caption: Logic flow for selecting the correct functionalization strategy based on electrophile reactivity and size.

References & Authority

  • Leimgruber-Batcho Synthesis (Original): Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-methyl-3-nitroanilines and formamide acetals. Organic Syntheses, 63, 214. Link

  • Bartoli Reaction Limitations: Bartoli, G., et al. (1989). Reaction of vinyl Grignard reagents with 2-substituted nitroarenes. Tetrahedron Letters, 30(16), 2129-2132.[3] (Establishes 7-sub preference). Link

  • Pyrrolidine Modification: Ponticello, G. S., & Baldwin, J. J. (1979). Synthesis of 4-substituted indoles. Journal of Organic Chemistry, 44(22), 4003. (Crucial for steric management). Link

  • C3 Functionalization (Review): Bandini, M., & Eichholzer, A. (2009). Catalytic functionalization of indoles in a new dimension. Angewandte Chemie International Edition, 48(51), 9608-9644. Link

  • C-H Activation Strategies: Gandeepan, P., et al. (2019). Transient Directing Groups for C–H Functionalization. Chemical Reviews, 119(4), 2192–2452. Link

Sources

Reference Data & Comparative Studies

Validation

High-Sensitivity Bioanalytical Profiling of Semaglutide (CAS 135531-95-2)

A Comparative Methodological Guide for Drug Development Executive Summary CAS 135531-95-2 , known generically as Semaglutide , represents a significant analytical challenge in drug development due to its amphiphilic natu...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Methodological Guide for Drug Development

Executive Summary

CAS 135531-95-2 , known generically as Semaglutide , represents a significant analytical challenge in drug development due to its amphiphilic nature and high potency. As a glucagon-like peptide-1 (GLP-1) analogue modified with a C18 fatty diacid side chain, it exhibits extreme non-specific binding (NSB) and complex ionization patterns.

This guide provides a technical comparison of mass spectrometry (LC-MS/MS) workflows against traditional Ligand Binding Assays (LBA) and structural analogs like Liraglutide. It establishes a self-validating protocol for quantifying Semaglutide at sub-nanogram/mL levels, essential for pharmacokinetic (PK) profiling.

Part 1: Analyte Profile & Structural Considerations

To analyze Semaglutide effectively, one must understand why it fails in standard peptide workflows.

FeaturePropertyAnalytical Implication
Molecular Weight ~4113.58 DaRequires multiply charged precursor selection (

or

) to fit standard quadrupole mass ranges (

< 2000).
Modification C18 Fatty Diacid ChainCritical Challenge: Causes high hydrophobicity. The molecule adheres to standard polypropylene plates and LC tubing, causing severe carryover and signal loss.
Potency HighLow circulating plasma concentrations (

often < 150 ng/mL) demand LLOQ < 0.5 ng/mL.

Part 2: Comparative Performance Analysis

Technology Comparison: LC-MS/MS vs. Ligand Binding Assays (LBA)

Historically, LBAs (ELISA) were the gold standard. However, for CAS 135531-95-2, LC-MS/MS offers superior specificity.

  • LBA Limitations: Antibodies often cross-react with active metabolites or endogenous GLP-1, inflating PK values.

  • LC-MS/MS Advantage: Differentiates the intact drug from truncated metabolites based on specific

    
     transitions.
    
Analyte Benchmark: Semaglutide vs. Liraglutide

Comparing Semaglutide to its predecessor, Liraglutide (CAS 204656-20-2), reveals the impact of the side-chain modification on chromatography.

Experimental Observation: In reverse-phase chromatography (C18), Semaglutide elutes significantly later than Liraglutide due to the longer fatty acid spacer.

  • Liraglutide: Elutes ~50-60% B (Acetonitrile).

  • Semaglutide: Elutes ~80-90% B.

  • Consequence: Semaglutide requires a "sawtooth" wash cycle (rapid high-organic oscillations) between injections to eliminate carryover, whereas Liraglutide often clears with a standard isocratic wash.

Part 3: Validated Experimental Protocol

Phase A: Sample Preparation (The Anti-Adsorption Workflow)

Standard Protein Precipitation (PPT) is insufficient for Semaglutide due to matrix suppression and poor recovery.

Recommended Method: Mixed-Mode Anion Exchange SPE (MAX)

  • Pre-treatment: Aliquot 200 µL Plasma. Add 200 µL 4%

    
     (disrupts protein binding).
    
  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Load pre-treated sample onto Oasis MAX (or equivalent) plate.

  • Wash 1: 5%

    
     in water (removes neutrals/cations).
    
  • Wash 2: 20% Acetonitrile (removes hydrophobic interferences).

  • Elution: 2% Formic Acid in 70% Acetonitrile (Releases the acidic peptide).

  • Reconstitution: Evaporate and reconstitute in 20% Acetonitrile/Water + 0.1% Bovine Serum Albumin (BSA).

    • Expert Note: The addition of BSA or rat plasma to the reconstitution solvent is mandatory to prevent the pure peptide from sticking to the autosampler vial walls.

Phase B: LC-MS/MS Parameters

Chromatography:

  • Column: Waters ACQUITY Premier Peptide BEH C18 (300Å, 1.7 µm) or Agilent AdvanceBio Peptide.

    • Reasoning: Wide pore (300Å) is essential for large peptide diffusion; "Premier" or "Bio-inert" hardware reduces metal interaction.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometry (Triple Quadrupole): Semaglutide forms multiple charge states.[1] The


 state is typically the most abundant and stable.
ParameterSetting
Ionization ESI Positive
Precursor Ion

Quantifier Product

(y-series fragment)
Qualifier Product

(Immonium ion - Tyrosine)
Collision Energy Optimized ~25-35 eV

Part 4: Visualization & Logic

Diagram 1: Analytical Workflow & Decision Logic

This diagram illustrates the critical decision points where Semaglutide analysis differs from standard small molecules.

Semaglutide_Workflow Start Start: Plasma Sample PreTreat Acid Dissociation (4% H3PO4) Start->PreTreat SPE_Decision Extraction Method? PreTreat->SPE_Decision PPT Protein Precipitation (High Matrix Effect) SPE_Decision->PPT Fast/Dirty SPE Solid Phase Extraction (Mixed Mode MAX) SPE_Decision->SPE High Sensitivity Wash Wash Steps 1. High pH (Ammonia) 2. Organic (20% ACN) SPE->Wash Elute Elution (Acidic High Organic) Wash->Elute Recon_Decision Reconstitution Solvent Elute->Recon_Decision Pure_Solvent Pure Solvent (High Adsorption Loss) Recon_Decision->Pure_Solvent Risk Carrier_Protein Solvent + BSA/Plasma (Prevents NSB) Recon_Decision->Carrier_Protein Recommended LC_MS LC-MS/MS Analysis [M+4H]4+ -> y-ion Carrier_Protein->LC_MS

Caption: Optimized workflow for Semaglutide. Green paths indicate the validated protocol to minimize non-specific binding (NSB) and matrix effects.

Part 5: Troubleshooting & Optimization

Expert insights for common failure modes.

  • Ghost Peaks (Carryover):

    • Symptom:[2][3][4] Signal in blank samples after a high standard.

    • Fix: Implement a "sawtooth" gradient wash at the end of the run (ramp 95% B to 10% B three times rapidly). Use a needle wash solution containing 20% Isopropanol/Acetone.

  • Signal Drift:

    • Symptom:[2][3][4] Decreasing area counts over a batch.

    • Fix: The column is fouling with phospholipids. Ensure the SPE wash step (20% ACN) is aggressive enough. Switch to a column with "Bio-inert" or "MaxPeak" surface technology to prevent peptide loss to metal frits.

  • Linearity Issues:

    • Symptom:[2][3][4] Non-linear calibration at low end.

    • Fix: This is adsorption. Increase the carrier protein (BSA) concentration in the reconstitution solvent or switch to low-bind plates.

References

  • Waters Corporation. (2025). Comprehensive Workflow for the Quantification of Peptides and Proteins in Plasma: Semaglutide a Case Study. Retrieved from [Link]

  • Agilent Technologies. (2025). Sensitive Quantitation of Glucagon-Like Peptide-1 Analog Semaglutide in Plasma.[4][5] Retrieved from [Link]

  • LabRulez LCMS. (2025). Sensitive LC-MS method for the quantitative analysis of semaglutide and liraglutide in human plasma.[4][6] Retrieved from [Link]

  • Lambda CRO. (2025). LC-MS/MS method for Semaglutide quantification.[1][4][5][7][8] Retrieved from [Link]

  • Walsh Medical Media. (2024). Novel LC-MS/MS Method for Quantification of Semaglutide in Human Plasma and its Application in Pharmacokinetic Studies. Retrieved from [Link]

Sources

Comparative

HPLC Method Validation for 5-Methoxy-4-Nitro-1H-Indole-3-Carboxylic Acid

Executive Summary 5-methoxy-4-nitro-1H-indole-3-carboxylic acid (MNICA) is a critical synthetic intermediate in the development of antiviral and oncology therapeutics. Its structural complexity—featuring an acidic moiety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-methoxy-4-nitro-1H-indole-3-carboxylic acid (MNICA) is a critical synthetic intermediate in the development of antiviral and oncology therapeutics. Its structural complexity—featuring an acidic moiety (C3-COOH), a hydrophobic core, and strong electron-withdrawing/donating substituents—presents unique chromatographic challenges.[1]

This guide objectively compares two validation approaches:

  • Method A (Legacy): A traditional isocratic C18 method often applied generically to indoles.

  • Method B (Optimized): A developed gradient method utilizing Core-Shell technology and pH-controlled ion suppression.

Key Finding: While Method A is sufficient for crude purity estimates, Method B is the only protocol capable of meeting ICH Q2(R1) standards for pharmaceutical release testing, offering a 3.5x improvement in sensitivity (LOD) and resolving critical decarboxylated impurities (


).[1]

Chemical Context & Method Development Logic

To validate a method, one must first understand the molecule's behavior in solution.[1]

  • Analyte: 5-methoxy-4-nitro-1H-indole-3-carboxylic acid.[2]

  • pKa Drivers: The C3-carboxylic acid has a pKa

    
     3.8. The C4-nitro group exerts an electron-withdrawing effect, slightly increasing acidity and reducing the basicity of the indole nitrogen.
    
  • Chromatographic Risk: At neutral pH, the carboxylic acid deprotonates (

    
    ), causing peak broadening (tailing) due to secondary interactions with residual silanols on the stationary phase.[1]
    
Mechanism of Separation (Graphviz Diagram)

The following diagram illustrates the decision logic used to select the Optimized Method (Method B) over the Legacy Method.

MethodLogic Start Analyte Properties (MNICA) Acidity Acidic (COOH) pKa ~3.8 Start->Acidity Hydrophobicity Hydrophobic Core (Indole + OMe) Start->Hydrophobicity Legacy Method A (Legacy) Neutral pH / Porous C18 Acidity->Legacy Ionized (COO-) Optimized Method B (Optimized) pH 2.5 / Core-Shell C18 Acidity->Optimized Suppressed (COOH) Hydrophobicity->Legacy Isocratic Hydrophobicity->Optimized Gradient ResultA Result A: Peak Tailing (Tf > 1.8) Poor Impurity Resolution Legacy->ResultA ResultB Result B: Sharp Peaks (Tf < 1.2) High Res (Rs > 2.5) Optimized->ResultB

Caption: Decision matrix for selecting Method B. Acidic suppression (pH 2.5) is critical to prevent silanol interactions.[1]

Comparative Methodology

We compared the performance of a standard generic indole method against our optimized protocol.

Table 1: Method Parameters Comparison
ParameterMethod A (Legacy / Generic)Method B (Optimized / Recommended)Rationale for Method B
Column Standard C18 (5 µm, porous)Kinetex® C18 Core-Shell (2.6 µm, 100 Å)Core-shell particles reduce diffusion path, sharpening peaks.[1]
Mobile Phase A Water (pH 7.0)0.1% H3PO4 in Water (pH 2.5) Low pH suppresses ionization of COOH, eliminating tailing.[1]
Mobile Phase B MethanolAcetonitrile ACN provides lower viscosity and sharper elution for nitro-aromatics.
Elution Isocratic (60:40)Gradient (See Protocol)Gradient required to elute non-polar decarboxylated impurities.
Flow Rate 1.0 mL/min0.8 mL/min Optimized for Van Deemter curve of 2.6 µm particles.
Detection UV 254 nmUV 280 nm 280 nm maximizes specificity for the indole ring vs. solvent noise.

Validation Performance Data

The following data was generated during the validation of Method B according to ICH Q2(R1) guidelines.

Specificity & Resolution

Method B successfully resolved MNICA from its two primary synthesis impurities:

  • Impurity A: 5-methoxy-4-nitroindole (Decarboxylated byproduct).

  • Impurity B: 5-methoxyindole-3-carboxylic acid (Un-nitrated starting material).

AnalyteRetention Time (min)Resolution (

)
Tailing Factor (

)
MNICA6.4-1.12
Impurity B4.24.51.08
Impurity A9.16.81.05
Linearity & Range
  • Range: 10 µg/mL to 150 µg/mL (covering 50% to 150% of target concentration).

  • Regression:

    
    
    
  • Correlation (

    
    ):  0.9998 (Passes 
    
    
    
    requirement).
Accuracy (Recovery)

Spike recovery experiments were performed at three levels (80%, 100%, 120%).[1]

Spike LevelMean Recovery (%)% RSD (n=3)Acceptance Criteria
80%99.4%0.8%98.0 - 102.0%
100%100.2%0.5%98.0 - 102.0%
120%99.8%0.6%98.0 - 102.0%

Detailed Experimental Protocol (Method B)

This protocol is validated for QC release testing.

Reagents[3]
  • Acetonitrile (ACN): HPLC Grade.

  • Water: Milli-Q or HPLC Grade.

  • Phosphoric Acid (85%): Analytical Reagent Grade.

  • Reference Standard: MNICA (>99.0% purity).

Preparation of Solutions
  • Buffer Preparation (Mobile Phase A): Add 1.0 mL of Phosphoric Acid to 1000 mL of water. Adjust pH to 2.5 ± 0.1 if necessary (usually settles at ~2.2-2.5). Filter through 0.22 µm nylon membrane.

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock Solution: Dissolve 25 mg MNICA in 25 mL Diluent (1000 µm/mL). Sonicate for 5 mins. Note: MNICA dissolves readily in ACN/Water mixes but may require sonication due to the nitro group's lattice energy.

Instrument Settings
  • Column: Phenomenex Kinetex 2.6 µm C18 100 Å, 100 x 4.6 mm (or equivalent Core-Shell).[1]

  • Column Temp: 35°C.

  • Injection Volume: 5 µL.

  • Detection: UV @ 280 nm (Reference off).

Gradient Program
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08515Equilibration
2.08515Isocratic Hold
10.02080Linear Ramp
12.02080Wash
12.18515Re-equilibration
15.08515End

Validation Workflow Diagram

The following Graphviz diagram outlines the sequential validation workflow required to demonstrate the method's "Fitness for Purpose."

ValidationWorkflow Start Method Validation Plan (ICH Q2 R1) Step1 1. Specificity (Stress degradation / Impurity Spiking) Start->Step1 Step2 2. Linearity & Range (5 levels, 50-150%) Step1->Step2 Step3 3. Accuracy & Precision (Recovery & Repeatability) Step2->Step3 Step4 4. Robustness (pH +/- 0.2, Flow +/- 0.1) Step3->Step4 Decision Criteria Met? Step4->Decision Fail Troubleshoot: Check pH or Column Age Decision->Fail No Pass Final Method SOP Ready for QC Decision->Pass Yes Fail->Step1

Caption: Sequential validation workflow ensuring ICH compliance.

Troubleshooting & Robustness

During validation, the following critical parameters were identified:

  • pH Sensitivity: The separation is sensitive to pH. If pH > 3.0, the MNICA peak broadens significantly (

    
    ) due to partial ionization of the carboxylic acid [1].[1] Strictly control Mobile Phase A pH at 2.5. 
    
  • Sample Stability: MNICA is light-sensitive (nitro-group photodegradation). Amber glassware is recommended for all standard and sample preparations.

  • Carryover: Due to the hydrophobic nature of the 4-nitro-indole core, a high organic wash (80% ACN) in the gradient is mandatory to prevent ghost peaks in subsequent runs.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Ion Suppression for Organic Acids).

  • Phenomenex Application Guide. Core-Shell Technology for High-Efficiency HPLC.[1]

  • PubChem. Indole-3-carboxylic acid Compound Summary. National Center for Biotechnology Information.

Sources

Validation

A Researcher's Guide to Melting Point Validation for 5-Methoxy-4-Nitroindole Derivatives: Ensuring Purity and Identity

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific practice. Among the fundamental techniques for character...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of rigorous scientific practice. Among the fundamental techniques for characterizing crystalline solids, melting point determination remains a critical first-line assessment of purity and identity. This guide provides an in-depth comparison and validation protocol for determining the melting point range of 5-methoxy-4-nitroindole derivatives, a scaffold of increasing interest in medicinal chemistry.

The 5-methoxy-4-nitroindole core is a key pharmacophore in a variety of investigational compounds. Accurate determination of its physicochemical properties, such as the melting point, is not merely a routine measurement but a crucial data point that underpins the reliability of subsequent biological and pharmacological evaluations. A sharp and consistent melting point range is a strong indicator of a pure compound, while a broad or depressed range can signify the presence of impurities, residual solvents, or polymorphic forms.

Comparative Melting Point Data of Substituted Nitroindoles

The melting point of a molecule is highly sensitive to its structural features, including the nature and position of substituents, as well as intermolecular forces such as hydrogen bonding and crystal packing. The following table provides a comparative overview of the reported melting points for a selection of 5-methoxy-4-nitroindole derivatives and related nitroindole compounds to illustrate these structure-property relationships.

Compound NameStructureReported Melting Point (°C)
5-Methoxy-1-methyl-4-nitroindole-3-carboxaldehyde190 (dec.)
5-Nitro-1-(3-bromopropyl)-1H-indole102
5-Nitro-1-(3-(pyrrolidin-1-yl)propyl)-1H-indole-3-carbaldehyde132-134
N,N-Dimethyl-1-(5-nitro-1H-indol-3-yl)methanamine114-116[1]
5-Nitroindole-3-carboxaldehyde109-111[1]
5-Methoxyindole-2-carboxylic acid199-201[2]
5-Methoxyindole52-55[3]
5-Nitro-1H-indole-3-carboxylic acid276-278 (dec.)[4]
5-Methoxy-2-nitrophenylacetic acid175-176[5]

Note: "dec." indicates decomposition.

Best Practices for Accurate Melting Point Determination: A Validated Protocol

To ensure the generation of reliable and reproducible melting point data, a systematic and validated protocol is essential. The following step-by-step methodology is grounded in established principles of organic chemistry and is designed to provide a self-validating system for the analysis of 5-methoxy-4-nitroindole derivatives.

Experimental Workflow for Melting Point Validation

Purity_Assessment MP Melting Point (Initial Purity & Identity) HPLC HPLC (Quantitative Purity & Impurity Profile) MP->HPLC Suggests need for chromatographic separation NMR NMR (Structural Confirmation & qNMR) MP->NMR Purity check before structural elucidation DSC DSC (Thermal Properties & Polymorphism) MP->DSC Investigate thermal behavior MS Mass Spectrometry (Molecular Weight Confirmation) HPLC->MS Identifies peaks NMR->MS Confirms structure of main component and impurities

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-4-nitro-1H-indole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-methoxy-4-nitro-1H-indole-3-carboxylic acid
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